delta-decalactone natural occurrence in fruits
delta-decalactone natural occurrence in fruits
An In-depth Technical Guide on the Natural Occurrence of Delta-Decalactone in Fruits
Introduction
Delta-decalactone (δ-decalactone) is a naturally occurring lactone that imparts characteristic creamy, coconut-like, and fruity aromas. It is a significant contributor to the flavor profile of numerous fruits and is also found in dairy products.[1][2] This C10 lactone, chemically known as 6-pentyl-oxan-2-one, is of great interest to the flavor and fragrance industry for its ability to confer roundness and a fleshy character to food and perfume compositions.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of δ-decalactone in various fruits, quantitative data on its concentration, detailed experimental protocols for its analysis, and an illustration of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
Delta-decalactone has been identified in a wide array of fruits, where its concentration can vary significantly depending on the fruit variety, ripeness, and processing conditions. It is particularly noted for its contribution to the flavor of stone fruits and tropical fruits.[4][5] The compound is found in fruits such as coconut, raspberry, peach, apricot, nectarine, mango, strawberry, and plum.[1][4][5][6]
Data Summary of Delta-Decalactone Concentration in Fruits
The following table summarizes the reported concentrations of δ-decalactone in various fruits. It is important to note that the quantification of such volatile compounds can yield a wide range of values due to factors like the analytical method employed, the specific cultivar, and the stage of fruit maturity.
| Fruit | Part Analyzed | Concentration Range | Analytical Method | Reference(s) |
| Coconut (Cocos nucifera) | Not Specified | 0.1 - 97 mg/kg | Not Specified | [7] |
| Raspberry (Rubus idaeus) | Not Specified | 0.005 - 1.4 mg/kg | Not Specified | [7] |
| Peach (Prunus persica) | Not Specified | Detected | GC-IRMS | [8][9] |
| Apricot (Prunus armeniaca) | Not Specified | Detected | GC-IRMS | [8][9] |
| Nectarine (Prunus persica var. nucipersica) | Not Specified | Detected | GC-IRMS | [8][9] |
| Mango (Mangifera indica) | Not Specified | Present | Not Specified | [1][4] |
| Strawberry (Fragaria x ananassa) | Fruit | Present | Not Specified | [1][5] |
| Pineapple (Ananas comosus) | Fruit | Detected | HS-SPME-GC-SIM-MS | [10][11] |
| Plum (Prunus domestica) | Not Specified | Present | Not Specified | [4] |
| Loganberry (Rubus × loganobaccus) | Not Specified | Present | Not Specified | [4] |
Note: "Detected" or "Present" indicates that the compound has been identified, but specific quantitative ranges were not provided in the cited literature.
Biosynthesis of Delta-Decalactone in Plants
The formation of δ-decalactone in fruits is a biological process that occurs during ripening. The primary pathway involves the metabolism of fatty acids.[4] While the precise enzymatic steps can vary between plant species, a generally accepted pathway involves the hydroxylation of a C10 fatty acid followed by spontaneous intramolecular esterification.
A proposed de novo biosynthetic pathway involves the following key steps:
-
Fatty Acid Synthesis : The pathway originates from the plant's endogenous fatty acid biosynthesis, which produces decanoic acid, a C10 saturated fatty acid.
-
Hydroxylation : A cytochrome P450 monooxygenase (CYP450) enzyme catalyzes the regioselective hydroxylation of decanoic acid at the δ-position (C-5), forming 5-hydroxydecanoic acid.[12]
-
Lactonization : The resulting 5-hydroxydecanoic acid undergoes a spontaneous intramolecular condensation reaction (lactonization), where the hydroxyl group attacks the carboxylic acid group, leading to the closure of the six-membered ring and the formation of δ-decalactone.[12]
Diagram of Delta-Decalactone Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of δ-decalactone from the fatty acid pool in plants.
Experimental Protocols for Quantification
The analysis of volatile compounds like δ-decalactone in complex fruit matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free, efficient, and minimizes matrix effects.
General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol provides a generalized workflow for the extraction and quantification of δ-decalactone from a fruit sample.
4.1.1 Materials and Reagents
-
Fruit sample (homogenized)
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., a deuterated analog like d7-γ-decalactone, or a compound with similar chemical properties not present in the sample)
-
HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
4.1.2 Sample Preparation
-
Weigh a precise amount (e.g., 2-5 g) of homogenized fruit sample into a 20 mL HS-SPME vial.
-
Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial tightly with the screw cap.
4.1.3 HS-SPME Extraction
-
Place the vial in the autosampler tray, which is equipped with a heating and agitation block.
-
Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace of the vial.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature. The volatile analytes will adsorb onto the fiber coating.
4.1.4 GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot injector port of the GC (e.g., 250 °C). The adsorbed analytes are thermally desorbed from the fiber onto the GC column.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms or equivalent) using a specific temperature program.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. For quantification, the MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of δ-decalactone and the internal standard.[10]
4.1.5 Quantification
-
A calibration curve is constructed by analyzing standards of known δ-decalactone concentrations.
-
The concentration of δ-decalactone in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagram of Experimental Workflow
Caption: General experimental workflow for δ-decalactone analysis using HS-SPME-GC-MS.
Conclusion
Delta-decalactone is a key aroma compound naturally present in a variety of fruits, contributing significantly to their characteristic flavor profiles. Its concentration is highly variable, necessitating precise and sensitive analytical methods like HS-SPME-GC-MS for accurate quantification. Understanding the biosynthetic pathways and the factors influencing its formation in fruits is crucial for applications in the food and beverage industry, particularly for flavor formulation and quality control. Further research focusing on the specific enzymatic and genetic regulation of δ-decalactone biosynthesis in different fruit species would be beneficial for targeted flavor enhancement in crop breeding and biotechnology.
References
- 1. firmenich.com [firmenich.com]
- 2. δ-Decalactone - Wikipedia [en.wikipedia.org]
- 3. delta-decalactone, 705-86-2 [thegoodscentscompany.com]
- 4. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Buy Bulk - Delta-Decalactone | Wholesale Supplier [sinofoodsupply.com]
- 6. ScenTree - Delta-decalactone (CAS N° 705-86-2) [scentree.co]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography-selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Authentication of pineapple (Ananas comosus [L.] Merr.) fruit maturity stages by quantitative analysis of γ- and δ-lactones using headspace solid-phase microextraction and chirospecific gas chromatography–selected ion monitoring mass spectrometry (HS-SPME–GC–SIM-MS) [agris.fao.org]
- 12. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
